A Proposed Synthesis Pathway for 10-Amino-4-decenoic Acid: A Technical Guide
A Proposed Synthesis Pathway for 10-Amino-4-decenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway Overview
The synthesis of 10-amino-4-decenoic acid can be approached by constructing the carbon backbone with the desired double bond geometry, followed by the introduction of the terminal amino group and final deprotection. The proposed pathway involves a Wittig reaction to form the C4-C5 double bond, followed by a Gabriel synthesis to introduce the amino group at the C10 position, and concluding with ester hydrolysis.
The retrosynthetic analysis is as follows: The target molecule can be disconnected at the terminal amine, suggesting a precursor with a suitable leaving group, such as a halide. The double bond can be formed via a Wittig reaction between a C6 phosphonium ylide and a C4 aldehyde-ester.
The forward synthesis is proposed as a five-step process:
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Preparation of the Wittig Reagent: Synthesis of (6-bromohexyl)triphenylphosphonium bromide from 1,6-dibromohexane and triphenylphosphine.
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Wittig Reaction: Reaction of the Wittig reagent with methyl 4-oxobutanoate to form methyl 10-bromo-4-decenoate.
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Introduction of the Amino Group Precursor: Gabriel synthesis using potassium phthalimide on methyl 10-bromo-4-decenoate to yield methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate.
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Deprotection of the Amine: Removal of the phthalimide protecting group using hydrazine to give methyl 10-amino-4-decenoate.
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Hydrolysis of the Ester: Final hydrolysis of the methyl ester to yield 10-amino-4-decenoic acid.
Detailed Experimental Protocols
The following protocols are based on analogous reactions and should be adapted and optimized for the specific substrates.
Step 1: Synthesis of (6-Bromohexyl)triphenylphosphonium bromide
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Reaction: 1,6-Dibromohexane + Triphenylphosphine → (6-Bromohexyl)triphenylphosphonium bromide
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Methodology: A solution of 1,6-dibromohexane (1 equivalent) and triphenylphosphine (1 equivalent) in acetonitrile is refluxed for 18-24 hours.[1] The reaction mixture is then cooled to room temperature, and the resulting white solid precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/methanol to afford the desired phosphonium salt.
Step 2: Wittig Reaction to form Methyl 10-bromo-4-decenoate
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Reaction: (6-Bromohexyl)triphenylphosphonium bromide + Methyl 4-oxobutanoate → Methyl 10-bromo-4-decenoate
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Methodology: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[2][3][4] (6-Bromohexyl)triphenylphosphonium bromide (1.1 equivalents) is suspended in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) is added dropwise to generate the ylide, indicated by a color change (typically to deep red or orange). The mixture is stirred at this temperature for 1 hour. A solution of methyl 4-oxobutanoate (1 equivalent) in dry THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 10-bromo-4-decenoate. The stereochemistry of the double bond will depend on the reaction conditions; unstabilized ylides typically favor the (Z)-alkene.[5]
Step 3: Gabriel Synthesis of Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate
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Reaction: Methyl 10-bromo-4-decenoate + Potassium phthalimide → Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate
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Methodology: The Gabriel synthesis is an effective method for converting primary alkyl halides to primary amines.[6][7][8][9] Methyl 10-bromo-4-decenoate (1 equivalent) and potassium phthalimide (1.2 equivalents) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).[8][10] The mixture is heated to 70-90 °C and stirred for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography to give methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate.
Step 4: Deprotection to form Methyl 10-amino-4-decenoate
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Reaction: Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate + Hydrazine → Methyl 10-amino-4-decenoate
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Methodology: The Ing-Manske procedure is a mild method for cleaving the phthalimide group.[7][10] The N-alkylphthalimide from the previous step (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 2-4 hours.[8][10] A white precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with dilute hydrochloric acid and the precipitate is removed by filtration. The filtrate is then basified with a strong base (e.g., NaOH) to a pH of >10 and extracted with dichloromethane or diethyl ether. The combined organic layers are dried and concentrated to yield methyl 10-amino-4-decenoate.
Step 5: Hydrolysis to 10-Amino-4-decenoic acid
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Reaction: Methyl 10-amino-4-decenoate → 10-Amino-4-decenoic acid
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Methodology: The final step is the hydrolysis of the methyl ester.[11][12]
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Acidic Hydrolysis: The methyl ester is dissolved in a mixture of a mineral acid (e.g., 6M HCl) and an organic co-solvent like dioxane and heated to reflux for 4-8 hours.
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Basic Hydrolysis (Saponification): The ester is dissolved in a mixture of methanol and an aqueous solution of a base (e.g., 2M NaOH) and stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
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Work-up: For both methods, after the reaction is complete, the solvent is removed under reduced pressure. For acidic hydrolysis, the residue is purified. For basic hydrolysis, the reaction mixture is acidified with HCl to a pH of approximately 6-7, at which point the amino acid may precipitate or can be isolated by ion-exchange chromatography.
Data Presentation
The following table can be used to summarize the quantitative data for the proposed synthesis.
| Step | Reactant(s) | Reagent(s) | Product | Expected Yield (%) | Purity (%) | Notes |
| 1 | 1,6-Dibromohexane, Triphenylphosphine | Acetonitrile | (6-Bromohexyl)triphenylphosphonium bromide | 85-95 | >95 | |
| 2 | (6-Bromohexyl)triphenylphosphonium bromide, Methyl 4-oxobutanoate | n-BuLi, THF | Methyl 10-bromo-4-decenoate | 60-80 | >95 (after chromatography) | Yield can vary based on the scale and purity of reactants. |
| 3 | Methyl 10-bromo-4-decenoate, Potassium phthalimide | DMF | Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate | 80-90 | >95 (after chromatography) | |
| 4 | Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate | Hydrazine hydrate, Ethanol | Methyl 10-amino-4-decenoate | 70-85 | >98 | |
| 5 | Methyl 10-amino-4-decenoate | HCl or NaOH (aq) | 10-Amino-4-decenoic acid | >90 | >98 |
Mandatory Visualizations
Wittig Reaction Mechanism
Gabriel Synthesis and Deprotection Workflow
References
- 1. 6-carboxyhexyl triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
